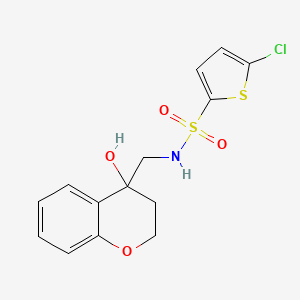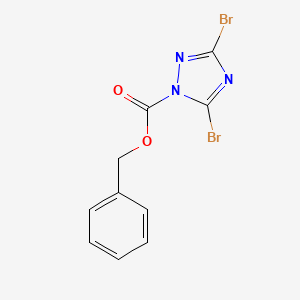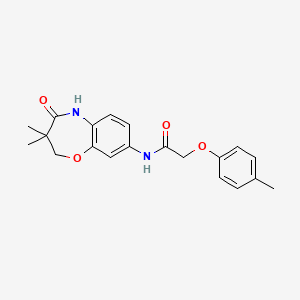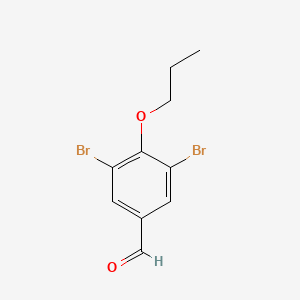
5-chloro-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides
Wirkmechanismus
Target of Action
The primary target of 5-chloro-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Inhibition of FXa prevents the formation of the prothrombinase complex, thereby reducing the generation of thrombin, a key enzyme in blood clotting .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing the interaction of FXa with its substrates and thus inhibiting its enzymatic activity . This inhibition disrupts the coagulation cascade, preventing the formation of blood clots.
Biochemical Pathways
The inhibition of FXa by this compound affects the coagulation cascade . Normally, FXa catalyzes the conversion of prothrombin to thrombin. Thrombin then converts fibrinogen to fibrin, which forms the structural basis of a blood clot. By inhibiting FXa, this compound prevents the generation of thrombin, thereby reducing the formation of fibrin and ultimately inhibiting blood clot formation .
Pharmacokinetics
It is known that the compound is an orally active fxa inhibitor , suggesting that it has good bioavailability
Result of Action
The result of the action of this compound is the prevention of blood clot formation . By inhibiting FXa, it disrupts the coagulation cascade, reducing the generation of thrombin and the subsequent formation of fibrin. This prevents the formation of blood clots, which can lead to conditions such as deep vein thrombosis, pulmonary embolism, and stroke .
Biochemische Analyse
Biochemical Properties
5-chloro-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound has been shown to interact with sulfonamide-binding enzymes, potentially inhibiting their activity. The nature of these interactions often involves the binding of the sulfonamide group to the active site of the enzyme, leading to inhibition of enzyme function .
Cellular Effects
The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can influence gene expression by acting on transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The sulfonamide group is known to form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition. This compound can also affect gene expression by interacting with DNA-binding proteins and transcription factors, thereby altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in sulfonamide metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound can also influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is often directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can affect its ability to interact with target biomolecules and exert its biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Moiety: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of thiophene and a suitable halide.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chroman moiety can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of a chromanone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as an antithrombotic agent due to its structural similarity to known bioactive compounds.
Material Science: The thiophene moiety makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: Its sulfonamide group can interact with various biological targets, making it useful in enzyme inhibition studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-chloro-N-((4-hydroxyphenyl)methyl)thiophene-2-sulfonamide
- 5-chloro-N-((4-methoxychroman-4-yl)methyl)thiophene-2-sulfonamide
Uniqueness
5-chloro-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide is unique due to the presence of both the chroman and thiophene moieties, which provide a combination of biological activity and material properties not commonly found in other compounds .
Eigenschaften
IUPAC Name |
5-chloro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S2/c15-12-5-6-13(21-12)22(18,19)16-9-14(17)7-8-20-11-4-2-1-3-10(11)14/h1-6,16-17H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPMSOFGILTNKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=C(S3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2886045.png)




![N-(4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B2886056.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2886058.png)

amino}acetic acid](/img/structure/B2886061.png)


![2-(4-nitrobenzoyl)-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)hydrazinecarboxamide](/img/structure/B2886066.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2886068.png)
